Allyl 6-hydroxyhexanoate
Description
Historical Trajectory and Evolution of Ester Chemistry Relevant to Functionalized Aliphatic Chains
The study of esters dates back to the 19th century, with the term "ester" coined by German chemist Leopold Gmelin. britannica.com A pivotal development in ester synthesis was the Fischer-Speier esterification method, first described in 1895 by Emil Fischer and Arthur Speier. wikipedia.org This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental method for ester production. wikipedia.orgwikipedia.org
Initially, much of the focus was on simple esters, many of which were identified as the sources of pleasant fragrances in fruits and flowers. ebsco.com Over time, the focus of ester chemistry expanded to include more complex molecules with additional functional groups along their aliphatic chains. The development of methods to synthesize these functionalized esters opened new avenues in chemical synthesis. Long-chain carboxylic acids, the precursors to many esters, were originally isolated from fats, which typically contain an even number of carbon atoms. britannica.com The ability to synthesize esters with specific functionalities at desired positions along the carbon chain, including those with an odd number of carbons or with reactive groups like hydroxyl or vinyl moieties, represented a significant advancement in the field.
Strategic Significance of Functionalized Esters within Organic Synthesis and Materials Innovation
Functionalized esters are of immense strategic importance in both organic synthesis and materials science. The presence of multiple reactive sites within a single molecule allows for sequential and orthogonal chemical modifications. In the case of Allyl 6-hydroxyhexanoate (B1236181), the hydroxyl group can serve as an initiator for ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of polyester (B1180765) chains with a terminal allyl group. rsc.orgrsc.org This process is crucial for creating macromonomers, which are polymeric chains that can be further polymerized or cross-linked. mdpi.com
The allyl group, on the other hand, is a versatile functional handle. It can participate in a wide range of reactions, including thiol-ene coupling, epoxidation, and various radical and transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the post-polymerization modification of materials, enabling the tuning of their physical and chemical properties. For instance, the allyl groups on a polyester backbone can be used to create cross-linked networks, enhancing the mechanical strength and thermal stability of the resulting material. Functional aliphatic polyesters are recognized for their biocompatibility and biodegradability, making them suitable for biomedical and pharmaceutical applications. researchgate.net
Current Research Landscape and Unexplored Opportunities for Allyl 6-Hydroxyhexanoate
The current research landscape in polymer chemistry is heavily focused on the development of functional and biodegradable polymers. researchgate.netacs.org A significant area of research involves the synthesis of functionalized aliphatic polyesters through the ring-opening polymerization of cyclic esters. researchgate.netacs.orgibm.com While there is extensive research on polymers derived from ε-caprolactone and on the incorporation of various functional groups, specific studies on this compound are not widely reported.
This lack of specific focus presents a number of unexplored opportunities. This compound can be viewed as a valuable, yet underutilized, monomer for the synthesis of novel functional materials. Its potential lies in its ability to act as a bridge between polyester chemistry and the vast field of "click" chemistry, where the allyl group can be efficiently reacted with a variety of substrates.
Future research could explore:
The controlled synthesis of this compound to achieve high purity and yield.
Its use as an initiator and co-monomer in ring-opening polymerizations to create well-defined polymers with pendant allyl groups.
The development of novel biomaterials through the functionalization of these allyl-containing polyesters with bioactive molecules.
The creation of advanced materials such as hydrogels, elastomers, and coatings with tailored properties.
Scope and Academic Objectives of Inquiry into this compound Chemistry
The primary academic objective of an inquiry into this compound chemistry is to systematically investigate its synthesis, characterization, and reactivity. This involves establishing efficient and scalable synthetic routes to the compound. A key method for its synthesis is the esterification of 6-hydroxyhexanoic acid with allyl alcohol. An alternative approach involves the ring-opening of ε-caprolactone with allyl alcohol, which can be catalyzed by various organometallic or organic catalysts. mdpi.comacs.orggoogle.com
The scope of such an inquiry would include:
A thorough characterization of the physical and chemical properties of this compound.
An investigation into its reactivity, focusing on the distinct chemistries of the hydroxyl and allyl functional groups.
An exploration of its potential as a monomer in polymerization reactions, particularly in the synthesis of functional polyesters.
An evaluation of the properties of the resulting polymers and their potential applications in materials science and biomedicine.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molar Mass | 172.22 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not precisely determined, but expected to be higher than allyl hexanoate (B1226103) (190-191 °C) wikipedia.org |
| Solubility | Insoluble in water; soluble in common organic solvents google.com |
Table 2: Key Functional Groups and Their Reactivity
| Functional Group | Chemical Structure | Key Reactions |
| Hydroxyl | -OH | Esterification, Etherification, Initiator for Ring-Opening Polymerization |
| Allyl | -CH₂-CH=CH₂ | Addition Reactions (e.g., halogenation, hydrohalogenation), Oxidation (e.g., epoxidation), Polymerization, Cross-linking, Thiol-ene "click" chemistry |
| Ester | -C(=O)O- | Hydrolysis (saponification), Transesterification, Amidation |
Structure
2D Structure
3D Structure
Properties
CAS No. |
73077-91-5 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
prop-2-enyl 6-hydroxyhexanoate |
InChI |
InChI=1S/C9H16O3/c1-2-8-12-9(11)6-4-3-5-7-10/h2,10H,1,3-8H2 |
InChI Key |
UXXFJYILXSQZPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCCCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Allyl 6 Hydroxyhexanoate
Chemo-Catalytic Pathways and Reaction Engineering
The chemical synthesis of allyl 6-hydroxyhexanoate (B1236181) traditionally relies on esterification. Modern advancements in this area focus on understanding reaction mechanisms, developing novel catalysts, and intensifying production processes.
Mechanistic Investigations of Classical Esterification Routes
The classical Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The generally accepted mechanism begins with the protonation of the carbonyl group of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.commdpi.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com Each step in this process is reversible, meaning the reaction exists in an equilibrium between reactants and products. masterorganicchemistry.com To drive the reaction towards the formation of the ester, it is common to use a large excess of one of the reactants or to remove water as it is formed. masterorganicchemistry.com
Development and Optimization of Homogeneous and Heterogeneous Catalytic Systems
Both homogeneous and heterogeneous catalysts are employed in the synthesis of esters. Homogeneous catalysts are present in the same phase as the reactants, while heterogeneous catalysts exist in a different phase, often as a solid. libretexts.org
Homogeneous Catalysis: Homogeneous catalysts offer the advantage of having all catalytic sites readily accessible to the reactants. mdpi.com Examples include Brønsted acids like sulfuric acid and Lewis acids. Recent research has explored the use of metal complexes, such as titanium-amino triphenol complexes, for esterification reactions. mdpi.com
Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com These catalysts often consist of a solid material with an active surface where the reaction occurs. libretexts.org The mechanism involves the adsorption of reactants onto the catalyst surface, reaction of the adsorbed species, and subsequent desorption of the product. libretexts.org Materials like zeolites and functionalized polymers are being investigated for their catalytic activity in esterification. mdpi.comnih.gov For instance, titanium-silicalite-1 (TS-1) nanocrystals have been used for the epoxidation of allyl alcohol, a reaction that shares mechanistic similarities with aspects of esterification. nih.gov
Process Intensification and Continuous Flow Synthesis Strategies for Production
Process intensification aims to make chemical processes more efficient, safer, and more sustainable. Continuous flow synthesis is a key strategy in this endeavor. purdue.edu In a continuous flow system, reactants are continuously fed into a reactor, and the product is continuously removed. mdpi.comresearchgate.net This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, better process control, and enhanced safety, particularly for highly exothermic or hazardous reactions. purdue.edumdpi.combeilstein-journals.org
The use of high-temperature and high-pressure conditions in continuous flow reactors can significantly accelerate reaction rates for transformations like esterification without the need for a catalyst. diva-portal.org This technology is being increasingly adopted for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. purdue.edumdpi.combeilstein-journals.org
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net
Lipase-Mediated Esterification and Transesterification Reactions
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of fats and oils. frontiersin.orge3s-conferences.org However, in non-aqueous environments, they can effectively catalyze the reverse reaction: ester synthesis (esterification) and the exchange of ester groups (transesterification). researchgate.netcirad.fr This capability makes them valuable biocatalysts for the production of esters like allyl 6-hydroxyhexanoate. cirad.fr
Lipases are particularly attractive for industrial applications because they are often stable in organic solvents and can exhibit high regio- and enantioselectivity. researchgate.netcirad.fr For instance, lipases have been used for the kinetic resolution of racemic alcohols and acids, yielding optically active compounds. researchgate.netiupac.org The synthesis of various esters, including those with biomedical applications, has been successfully demonstrated using lipase (B570770) catalysis. conicet.gov.ar The use of ultrasound has been shown to enhance the rate of lipase-mediated polymerizations, a related process to ester synthesis. nih.gov
| Enzyme Source | Reaction Type | Substrate(s) | Key Finding |
| Candida antarctica lipase B (CALB) | Ring-opening polymerization | ε-caprolactone | Ultrasonic irradiation significantly improved monomer conversion and polymer quality. nih.gov |
| Pseudomonas fluorescens lipase | Kinetic resolution | Ethyl (R,S)-2-hydroxyhexanoate | Successful resolution to obtain ethyl (R)-2-hydroxyhexanoate in high enantiomeric excess. iupac.org |
| Various lipases | Copolymerization | 4-hydroxybutyrate, 6-hydroxyhexanoate | Novozym 435 showed the highest copolymerization rate under ultrasonic mediation. researchgate.net |
Directed Evolution and Enzyme Engineering for Enhanced Substrate Specificity and Conversion
Despite the advantages of natural enzymes, their performance in industrial processes can often be improved. Directed evolution and enzyme engineering are powerful tools used to tailor enzymes for specific applications. researchgate.netacs.org These techniques involve introducing mutations into the enzyme's genetic code and then screening the resulting variants for desired properties, such as enhanced activity, stability, or altered substrate specificity. frontiersin.orge3s-conferences.org
For example, directed evolution has been used to create lipase variants with significantly increased activity and improved thermostability. frontiersin.orge3s-conferences.org One study reported a 200-fold increase in the activity of a lipase variant compared to the wild-type enzyme. researchgate.net Another effort resulted in a mutant lipase with a four-fold improvement in activity and an increased optimal reaction temperature. e3s-conferences.org These engineered biocatalysts hold great promise for the efficient and sustainable production of a wide range of chemical compounds, including this compound. cirad.fr
| Wild-Type Enzyme | Engineering Method | Improved Property | Fold Improvement |
| Pseudomonas fluorescens lipase | Error-prone PCR | Thermostability | Not specified, but variant showed higher residual activity at elevated temperatures. frontiersin.org |
| Lipase Lip 906 | Error-prone PCR | Catalytic activity | 4x e3s-conferences.org |
| Candida antarctica lipase A (CalA) | Site-directed mutagenesis | Activity and Enantioselectivity | Up to 30x increase in activity for certain substrates. acs.org |
Whole-Cell Biocatalysis and Metabolic Pathway Engineering for Biosynthesis
The biosynthesis of this compound can be envisioned through a whole-cell biocatalytic system, often hosted in engineered microorganisms like Escherichia coli. This approach integrates the production of the precursor acid with the final esterification step within a single cellular factory. nih.gov The process typically involves two key modules: the generation of 6-hydroxyhexanoic acid (6-HHA) and its subsequent esterification with allyl alcohol.
Metabolic Engineering for 6-Hydroxyhexanoic Acid (6-HHA) Production: The foundational step is the biosynthesis of the 6-HHA precursor. One effective route involves the ω-oxidation of C6 fatty acids. nih.gov Engineered E. coli strains can be designed to perform this conversion. For instance, the AlkBGTHJ enzyme system from Pseudomonas putida GPo1 can be expressed in E. coli to hydroxylate the terminal (ω) carbon of a hexane-derived substrate. nih.gov Alternatively, pathways can be constructed starting from glucose, proceeding through intermediates like cyclohexanone (B45756), which is then converted to ε-caprolactone by a cyclohexanone monooxygenase (CHMO) and subsequently hydrolyzed to 6-HHA by a lactone hydrolase. acs.org
Whole-Cell Esterification Module: Once 6-HHA is produced, it must be esterified with allyl alcohol. This is achieved by introducing an ester-forming enzyme into the same microbial host. Alcohol O-acyltransferases (AATs), such as AtfA from Acinetobacter baylyi or Eeb1 from Rhodosporidium toruloides, are effective for this purpose. nih.gov These enzymes catalyze the transfer of an acyl group from an acyl-CoA intermediate to an alcohol. Therefore, the metabolically produced 6-HHA must first be activated to 6-hydroxyhexanoyl-CoA by an acyl-CoA ligase, such as AlkK. nih.gov The engineered cell, when supplied with allyl alcohol, can then complete the synthesis of this compound.
The use of whole-cell biocatalysts offers significant advantages, including the in-situ regeneration of expensive cofactors (like NAD(P)H and ATP) and the protection of enzymes within the cellular environment, which can enhance stability. mdpi.comresearchgate.net Coculture systems, where one microbial strain produces the acid and another performs the esterification, can also be employed to reduce the metabolic burden on a single strain and optimize productivity. researchgate.net
Table 1: Key Enzymes in a Proposed Whole-Cell System for this compound Biosynthesis
| Enzyme Class | Specific Enzyme Example | Source Organism | Function in Pathway | Reference |
| Monooxygenase | AlkBGT | Pseudomonas putida GPo1 | ω-oxidation of C6 substrate to form 6-hydroxyhexanoic acid | nih.gov |
| Acyl-CoA Ligase | AlkK | Pseudomonas putida GPo1 | Activation of 6-hydroxyhexanoic acid to 6-hydroxyhexanoyl-CoA | nih.gov |
| Alcohol Acyltransferase | AtfA | Acinetobacter baylyi ADP1 | Esterification of 6-hydroxyhexanoyl-CoA with allyl alcohol | conicet.gov.ar |
| Alcohol Dehydrogenase | AdhA | Lactococcus lactis | Regeneration of NAD(P)H cofactors | conicet.gov.ar |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is paramount in modernizing the synthesis of this compound. Key focuses include the use of sustainable solvents, operating under solvent-free conditions, maximizing atom economy, and minimizing waste. researchgate.net
Utilization of Sustainable Solvent Systems and Solvent-Free Methodologies
Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green alternatives aim to eliminate or replace these with more benign options.
Solvent-Free Synthesis: The most environmentally friendly approach is to conduct the reaction without any solvent. mdpi.com The enzymatic esterification of 6-hydroxyhexanoic acid with allyl alcohol can be efficiently performed in a solvent-free system using an immobilized lipase, such as Candida antarctica lipase B (CALB), commercially known as Novozym 435. mdpi.comrsc.orgresearchgate.net In this setup, the reactants themselves act as the solvent. To drive the reaction equilibrium towards the ester product, the water formed as a byproduct is typically removed, often by applying a vacuum or passing a stream of dry air through the reactor. rsc.org This method not only eliminates solvent waste but also simplifies product purification. rsc.org
Sustainable Solvent Systems: When a solvent is necessary, green options such as ionic liquids (ILs) and deep eutectic solvents (DES) are gaining traction. mrforum.commdpi.com
Ionic Liquids (ILs): These are salts with low melting points that can act as solvents. For lipase-catalyzed reactions, ILs can enhance enzyme stability and activity. mrforum.comcirad.fr Ultrasonic irradiation in combination with an IL has been shown to dramatically improve the rate of lipase-mediated polymerizations of related compounds, a principle applicable to ester synthesis. nih.gov
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycerol) that form a liquid with a lower melting point than its individual components. mdpi.comresearchgate.net DES are often biodegradable, non-toxic, and inexpensive. acs.org Lipases show high stability and activity in DES-based systems. The high water-adsorbing capacity of hydrophilic DES can shift the reaction equilibrium towards ester synthesis even without active water removal. researchgate.net
Table 2: Comparison of Solvent Systems for Lipase-Catalyzed Ester Synthesis
| Solvent System | Key Features | Advantages | Disadvantages | Reference |
| Solvent-Free | Reactants serve as the medium; requires water removal. | No solvent waste; high reactant concentration; simplified purification. | High viscosity can cause mass transfer limitations; requires thermal stability of reactants/products. | mdpi.comrsc.org |
| Ionic Liquids (ILs) | Non-volatile salts with tunable properties. | Can enhance enzyme stability and selectivity; recyclable. | Can be expensive; potential toxicity of some ILs; may require co-solvents. | mrforum.comcirad.fr |
| Deep Eutectic Solvents (DES) | Mixture of H-bond donors and acceptors. | Often biodegradable, non-toxic, and inexpensive; high enzyme stability; can absorb water byproduct. | Can be viscous; potential for side reactions with solvent components. | mdpi.comresearchgate.net |
| Conventional Organic Solvents (e.g., n-hexane) | Non-polar, volatile liquids. | Low viscosity; well-established. | Often toxic, flammable, and environmentally harmful; requires costly recovery and disposal. | researchgate.net |
Atom Economy and Waste Minimization Protocols in this compound Synthesis
Atom economy is a core principle of green chemistry that measures how efficiently a chemical process converts reactant atoms into the desired product. rsc.org Waste minimization is achieved through protocols that enhance selectivity, allow for catalyst recycling, and reduce downstream processing.
Atom Economy Calculation: The direct enzymatic esterification of 6-hydroxyhexanoic acid with allyl alcohol is an addition reaction with the elimination of water.
Reaction: C₆H₁₂O₃ (6-hydroxyhexanoic acid) + C₃H₆O (allyl alcohol) → C₉H₁₆O₃ (this compound) + H₂O (water)
Molar Mass of Reactants:
6-hydroxyhexanoic acid (C₆H₁₂O₃): 132.16 g/mol
Allyl alcohol (C₃H₆O): 58.08 g/mol
Total Mass of Reactants: 132.16 + 58.08 = 190.24 g/mol
Molar Mass of Desired Product:
this compound (C₉H₁₆O₃): 172.22 g/mol
Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100
Atom Economy = (172.22 / 190.24) x 100 ≈ 90.5%
An atom economy of 90.5% is considered very high, indicating that the vast majority of atoms from the reactants are incorporated into the final product, with only water being generated as a byproduct. mdpi.comacs.org
Waste Minimization Protocols:
Biocatalyst Selectivity: Lipases are highly chemo-, regio-, and enantioselective catalysts. This high selectivity prevents the formation of unwanted side-products that are common in traditional acid-catalyzed esterifications, thus simplifying purification and drastically reducing chemical waste. researchgate.net
Catalyst Recycling: The use of immobilized lipases is a key waste reduction strategy. Immobilization on a solid support (e.g., acrylic resin) allows for the easy separation of the catalyst from the reaction mixture and its reuse over multiple reaction cycles, which lowers costs and reduces waste. mdpi.com
E-Factor Minimization: The Environmental Factor (E-factor) quantifies the amount of waste produced per unit of product. By employing solvent-free synthesis and a recyclable catalyst, the E-factor for the enzymatic production of this compound is significantly lower than for conventional chemical routes, which generate waste from spent catalysts, solvents, and byproducts. rsc.orgrsc.org
Chemical Reactivity and Transformation Studies of Allyl 6 Hydroxyhexanoate
Reaction Mechanisms and Kinetic Analysis
The presence of both an ester and an allyl group, along with a hydroxyl moiety, in Allyl 6-hydroxyhexanoate (B1236181) suggests a rich and complex reactivity profile. Understanding the mechanisms and kinetics of its various transformations is crucial for controlling reaction outcomes and designing efficient synthetic routes.
Detailed Investigations into Hydrolysis and Transesterification Kinetics
Hydrolysis: The ester linkage in Allyl 6-hydroxyhexanoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-hydroxyhexanoic acid and allyl alcohol. The kinetics of this process are expected to follow general principles of ester hydrolysis.
Transesterification: Transesterification of this compound can be achieved using various catalysts, including acids, bases, and enzymes. Enzymatic transesterification, particularly using lipases, offers a mild and selective method for modifying the ester group. Lipases are known to catalyze transesterification reactions in organic solvents, and their activity is dependent on factors such as the nature of the solvent, temperature, and water content. jlu.edu.cnnih.gov The kinetics of lipase-catalyzed transesterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the ester substrate, which then reacts with the alcohol. nih.gov
While specific studies on this compound are scarce, research on the lipase-catalyzed transesterification of other esters provides a framework for understanding its potential behavior. For example, lipases have been successfully used for the transesterification of various oils and fats to produce biodiesel. nih.gov
Interactive Data Table: General Kinetic Parameters for Ester Hydrolysis (Illustrative) Please note that the following data is illustrative for typical ester hydrolysis and not specific to this compound due to a lack of available data.
| Reaction Condition | Rate Law | Typical Rate Constant (k) | Influencing Factors |
| Acid-Catalyzed | Rate = k[Ester][H+] | 10⁻³ - 10⁻⁵ M⁻¹s⁻¹ | Acid strength, Temperature, Steric hindrance |
| Base-Catalyzed | Rate = k[Ester][OH-] | 10⁻¹ - 10⁻³ M⁻¹s⁻¹ | Base strength, Temperature, Steric hindrance |
Exploration of Allylic Functionalization Reactions
The allyl group in this compound is a key site for a variety of functionalization reactions. These reactions, often catalyzed by transition metals, allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the allylic position.
Palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, are powerful methods for allylic functionalization. utc.eduorgsyn.org In these reactions, a palladium(0) catalyst reacts with the allyl group to form a π-allylpalladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles. The regioselectivity of the nucleophilic attack is influenced by the nature of the ligands on the palladium catalyst and the steric and electronic properties of the nucleophile. researchgate.net For a substrate like this compound, the hydroxyl group could potentially influence the reaction's stereochemistry through coordination with the metal center.
Direct allylic C-H functionalization offers a more atom-economical approach by avoiding the need for a pre-installed leaving group. acs.org Palladium catalysis can also be employed for the direct amination of allylic alcohols, which could be a relevant transformation for derivatives of this compound where the hydroxyl group is modified. orgsyn.orgnih.govnih.govresearchgate.net
Olefin Metathesis and Other Unsaturation-Dependent Transformations
The terminal double bond of the allyl group in this compound is a versatile handle for various transformations, most notably olefin metathesis. This powerful reaction, catalyzed by ruthenium or molybdenum complexes like the Grubbs or Schrock catalysts, allows for the formation of new carbon-carbon double bonds. acs.orgorganic-chemistry.orgnih.gov
Ring-Closing Metathesis (RCM): If this compound is first derivatized to contain a second terminal alkene, intramolecular RCM can be employed to synthesize cyclic structures. utc.edunih.govnih.govorganic-chemistry.orgmasterorganicchemistry.comrsc.org For example, esterification of the hydroxyl group with an unsaturated acid like acrylic acid would generate a diene suitable for RCM. The efficiency and stereoselectivity of RCM are influenced by the catalyst, solvent, and the structure of the diene precursor.
Cross-Metathesis (CM): this compound can undergo intermolecular cross-metathesis with other olefins to generate new, more complex unsaturated molecules. ox.ac.uk The success of CM depends on the relative reactivity of the two olefin partners and the choice of catalyst. The presence of the hydroxyl group may require the use of more robust, functional-group-tolerant catalysts. harvard.edu
Other transformations that target the double bond include epoxidation and hydroboration-oxidation. Epoxidation of the allyl group would yield an epoxy alcohol, a valuable synthetic intermediate. The stereoselectivity of this reaction can often be directed by the neighboring hydroxyl group. researchgate.net Hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, converting the allyl group into a 1,3-propanediol moiety. chemrxiv.orgnih.govnih.govresearchgate.net
Chemoselective Derivatization Strategies for Functional Group Manipulation
The presence of three distinct functional groups in this compound necessitates the use of chemoselective reactions to modify one group in the presence of the others.
Selective Modification of the Pendant Hydroxyl Group
The primary hydroxyl group is a prime target for modification. Its reactivity can be selectively harnessed through various protection and derivatization strategies.
Protection: To prevent interference of the hydroxyl group in reactions targeting the ester or allyl moieties, it can be protected with a suitable protecting group. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers (Bn), and acetals (e.g., THP). epa.govresearchgate.netrsc.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. researchgate.net
Acylation: The hydroxyl group can be selectively acylated to form a new ester linkage. This can be achieved using acyl chlorides or anhydrides in the presence of a base. researchgate.netnih.gov Enzymatic acylation with lipases can also offer high selectivity for the primary hydroxyl group.
Interactive Data Table: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | F⁻ (TBAF), H⁺ | Stable to base, mild acid |
| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C | Stable to acid and base |
| Tetrahydropyranyl ether | THP | Dihydropyran, H⁺ | Aqueous acid | Stable to base |
Transformations Involving the Allyl Moiety
The allyl group offers a rich platform for a variety of selective transformations.
Epoxidation: The double bond can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The stereochemical outcome of the epoxidation can be influenced by the hydroxyl group, which can direct the oxidant to one face of the double bond through hydrogen bonding. acs.org
Isomerization: The terminal double bond of the allyl group can be isomerized to an internal position to form a propenyl ether derivative. This transformation can be catalyzed by transition metal complexes. organic-chemistry.orgresearchgate.net
Click Chemistry: The allyl group can participate in thiol-ene "click" reactions, where a thiol is added across the double bond in the presence of a radical initiator. This provides a highly efficient and selective method for introducing sulfur-containing functionalities.
: Polymerization Behavior and Macromolecular Architecture Control
The presence of both a hydroxyl group and an allyl group on the this compound molecule offers significant versatility in polymerization, allowing for the creation of polymers with tailored architectures and functionalities. The hexanoate (B1226103) backbone can be incorporated into polyester (B1180765) chains, typically through the polymerization of related cyclic monomers (lactones), while the pendant allyl group serves as a reactive handle for further modifications.
Ring-Opening Polymerization Dynamics and Mechanisms (where applicable to related lactones forming the hexanoate backbone)
While this compound itself is a linear ester, its structural backbone is directly related to ε-caprolactone, a seven-membered cyclic ester. The ring-opening polymerization (ROP) of functionalized caprolactone monomers is a primary method for producing polyesters with pendant functional groups, such as the allyl group. The study of allyl-functionalized caprolactones, like α-allyl-ε-caprolactone, provides direct insight into the polymerization dynamics relevant to incorporating the this compound structure into a polymer backbone. rsc.org
ROP can proceed through several mechanisms, including cationic, anionic, enzymatic, and coordination polymerization. rsc.org The choice of initiator or catalyst is crucial in controlling the polymerization, influencing molecular weight, polydispersity, and the preservation of the functional group. Organometallic catalysts, particularly those based on tin, aluminum, and magnesium, are commonly employed. For instance, stannous octoate (Sn(Oct)₂) is a widely used catalyst for the ROP of lactones. researchgate.net Similarly, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been used for the ROP of allyl-substituted monomers, yielding well-defined polymers with good control over molecular weight. researchgate.net
In a notable study, the well-controlled ROP of ε-allyl caprolactone was achieved using Mg(BHT)₂(THF)₂ as a catalyst, resulting in 95% monomer conversion. nih.gov This demonstrates that coordination-insertion mechanisms can effectively polymerize allyl-functionalized lactones without significant side reactions involving the allyl group. The resulting allyl-functionalized polycaprolactone serves as a versatile platform for post-polymerization modification via reactions like thiol-ene additions. researchgate.netnih.gov
Table 1: Ring-Opening Polymerization (ROP) of Allyl-Functionalized Lactones
| Monomer | Catalyst/Initiator | Mechanism | Key Findings | Reference |
| ε-allyl caprolactone | Mg(BHT)₂(THF)₂ | Coordination | Well-controlled polymerization with 95% conversion; suitable for post-polymerization modification. | nih.gov |
| α-allyl(valerolactone) | Stannous(II) | Coordination | Controllable incorporation into copolymers; resulting polymers are often liquids at room temperature. | researchgate.net |
| Allylglycolide | Sn(Oct)₂ / Benzyl alcohol | Coordination | High yields and conversions; good control over molecular weights and copolymer composition. | researchgate.net |
| Alkyne-functionalized ε-caprolactone | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Organocatalyzed | Produced well-defined polymers with good control over molecular weight and dispersity. | researchgate.net |
The polymerization kinetics are influenced by temperature, catalyst concentration, and monomer purity. For instance, the bulk ROP of ε-caprolactone initiated by FeCl₃ and benzyl alcohol showed that temperature significantly affects conversion rates and polydispersity. nih.gov Optimal temperatures can lead to high conversion (e.g., 97% at 75°C), while higher temperatures may decrease conversion and broaden the molecular weight distribution. nih.gov These principles are directly applicable to the polymerization of allyl-functionalized lactones.
Copolymerization Studies for Tailored Material Properties
Copolymerization is a powerful strategy to fine-tune the properties of materials. By incorporating this compound or a related allyl-functionalized lactone monomer into a polymer chain with other monomers, properties such as thermal stability, mechanical strength, hydrophilicity, and degradation rate can be precisely controlled. researchgate.netresearchgate.net The allyl group's low reactivity in ROP and certain radical polymerizations allows it to be carried through the polymerization process intact, ready for subsequent functionalization. researchgate.net
Studies have shown the successful copolymerization of α-allyl(valerolactone) with ε-caprolactone and δ-valerolactone using stannous(II) catalysis. researchgate.net The presence of the pendant allyl substituent had a significant impact on the thermal properties of the resulting copolymers, often yielding materials that are liquid at room temperature. researchgate.net Similarly, the copolymerization of allyl glycidyl ether with ε-caprolactone via ROP introduces vinyl functional groups into the polyester backbone, which can be used for further crosslinking or modification. researchgate.net
The resulting copolymers with pendant allyl groups are platforms for a variety of post-polymerization modifications. Thiol-ene "click" reactions are a highly efficient method for attaching a wide range of molecules, including sugars, zwitterions, and peptides, to the polymer backbone. researchgate.netnih.gov This functionalization can dramatically alter the material's properties. For example, attaching hydrophilic side chains can increase water solubility, while grafting lipophilic alkyl thiols can tune solubility in nonpolar solvents. nih.gov
Table 2: Copolymerization for Tailored Material Properties
| Allyl Monomer | Comonomer | Polymerization Method | Resulting Property Modification | Reference |
| α-allyl(valerolactone) | ε-caprolactone | ROP (Stannous(II) catalysis) | Lowered melting point, liquid at room temperature; increased hydrophilicity after dihydroxylation. | researchgate.net |
| Allylglycolide | L-lactide | ROP (Sn(Oct)₂) | Amorphous materials with glass transition temperature (Tg) dependent on lactide content. | researchgate.net |
| Allyl glycidyl ether | ε-caprolactone | ROP | Incorporation of vinyl groups for further modification. | researchgate.net |
| Diallyl compounds | Vinyl monomers | Radical Copolymerization | Yielded materials with high mechanical strength, thermal and chemical stability. | researchgate.net |
The reactivity ratios of allyl monomers in radical copolymerizations are often low compared to many vinyl monomers, which can influence the copolymer structure. researchgate.net However, in some systems, such as the photopolymerization of vinyl esters with allyl esters, an alternating copolymerization behavior is observed. tuwien.at
Controlled Radical Polymerization and Living Polymerization Techniques
Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. wikipedia.orgyoutube.com This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures like block copolymers. wikipedia.org Controlled Radical Polymerization (CRP), often referred to as "living" radical polymerization, achieves this control by establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. researchgate.netyoutube.com
Major CRP techniques include:
Atom Transfer Radical Polymerization (ATRP): Utilizes a transition metal complex (commonly copper) to reversibly activate and deactivate polymer chains through a halogen atom transfer. researchgate.netnih.gov
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a degenerative transfer mechanism. nih.govnih.gov
Nitroxide-Mediated Polymerization (NMP): Uses a stable nitroxide radical to reversibly cap the growing polymer chain. mdpi.com
These techniques are advantageous for polymerizing functional monomers because they are tolerant to a wide variety of functional groups, including the allyl group. nih.gov While the radical polymerization of allyl monomers can be complicated by degradative chain transfer involving the allylic hydrogen, CRP methods can mitigate these issues. nih.govresearchgate.net
For instance, RAFT polymerization has been successfully used to prepare well-defined polymers with pendant alkene functionalities. nih.gov The selection of monomers where the reactivity of the polymerizable vinyl group is significantly higher than the pendant allyl group allows for controlled polymerization without crosslinking. nih.gov ATRP has also been employed to synthesize polymers with allyl functionalities, although the selectivity between methacrylate and allyl groups can be challenging, sometimes leading to crosslinking. nih.gov These controlled polymerization methods enable the synthesis of advanced materials, such as functional block copolymers for drug delivery or surface modification applications.
Table 3: Comparison of Controlled/Living Polymerization Techniques
| Technique | Mechanism | Key Features | Applicability to Allyl Monomers | Reference |
| Living Anionic Polymerization | Ionic propagation with no termination/transfer. | Requires stringent, high-purity conditions; produces very uniform polymers. | Can be used for ROP of functionalized lactones. | nih.govwikipedia.org |
| ATRP | Reversible activation/deactivation by a transition metal catalyst. | Tolerant to many functional groups; robust and widely used. | Can be used, but selectivity may be an issue, potentially leading to crosslinking. | researchgate.netnih.gov |
| RAFT | Degenerative chain transfer using a RAFT agent. | Versatile for a wide range of monomers; metal-free. | Effective for creating well-defined polymers with alkene functionalities. | nih.govnih.gov |
| NMP | Reversible capping of the propagating chain with a stable nitroxide radical. | Simple, metal-free system. | Used to prepare copolymers with controlled composition and architecture. | mdpi.com |
Advanced Spectroscopic and Chromatographic Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed molecular-level analysis of "Allyl 6-hydroxyhexanoate (B1236181)." It provides invaluable information regarding the connectivity of atoms, their chemical environment, and the dynamic behavior of the molecule.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, multidimensional NMR techniques are employed for a more definitive structural assignment of "Allyl 6-hydroxyhexanoate."
Solid-State NMR (SS-NMR): For polymers derived from "this compound," SS-NMR is an indispensable tool for characterizing the polymer structure, conformation, and dynamics in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid polymer, offering insights into the polymer backbone and side-chain structure.
A hypothetical ¹H NMR data table for "this compound" is presented below, based on known chemical shifts of similar compounds.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H on C-6 (CH₂OH) | ~3.65 | t | 6.5 |
| H on C-2 (CH₂COO) | ~2.35 | t | 7.5 |
| H on C-3, C-4, C-5 | ~1.3-1.7 | m | - |
| Allyl CH₂-O | ~4.58 | d | 5.7 |
| Allyl CH= | ~5.93 | ddt | 17.2, 10.5, 5.7 |
| Allyl =CH₂ (trans) | ~5.32 | dq | 17.2, 1.5 |
| Allyl =CH₂ (cis) | ~5.23 | dq | 10.5, 1.5 |
Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for identical reference standards. ox.ac.uk By integrating the signals of "this compound" against a certified internal standard of known concentration, its absolute purity can be determined. nih.govnih.gov
For instance, a known mass of an internal standard (e.g., maleic acid) would be added to a precisely weighed sample of "this compound." mdpi.com The purity of the analyte is then calculated based on the integral ratios of the respective signals in the ¹H NMR spectrum. This technique is also invaluable for monitoring the progress of its synthesis, for example, by tracking the disappearance of starting materials like 6-hydroxyhexanoic acid and the appearance of the allyl ester signals. The precision of qNMR relies on factors such as adequate signal-to-noise ratio and appropriate relaxation delays between scans. ox.ac.uk
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Weight Characterization
Mass spectrometry is a vital technique for determining the molecular weight of "this compound" and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of "this compound." This is crucial for confirming its chemical formula, C₉H₁₆O₃. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. rsc.org
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 173.1172 |
| [M+Na]⁺ | 195.0992 |
| [M-H]⁻ | 171.1027 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion of "this compound") and its subsequent fragmentation to produce a series of product ions. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure and can be used for its unambiguous identification. Key fragmentation pathways for "this compound" would likely involve the loss of the allyl group, cleavage of the ester bond, and fragmentations within the hexanoate (B1226103) chain. This technique is also highly sensitive for the detection and identification of impurities, even at trace levels.
A plausible fragmentation pattern for the [M+H]⁺ ion of "this compound" is outlined below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |
| 173.1172 | 131.0708 | 42.0464 (C₃H₆) | [HO(CH₂)₅COOH + H]⁺ |
| 173.1172 | 115.0759 | 58.0419 (C₃H₆O) | [C₆H₁₁O₂]⁺ |
| 173.1172 | 41.0391 | 132.0781 (C₆H₁₂O₃) | [C₃H₅]⁺ (Allyl cation) |
Chromatographic Separation Techniques for Purity, Isomeric Analysis, and Polymer Characterization
Chromatographic methods are essential for the separation and purification of "this compound," as well as for the analysis of its purity and the characterization of any polymers derived from it.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of "this compound." A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the target compound from non-polar impurities. sielc.com A UV detector could be used if the compound has a chromophore, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could be employed.
Gas Chromatography (GC): Given the likely volatility of "this compound," Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) would be an excellent method for purity assessment and for separating it from any volatile impurities or isomers.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): For polymers synthesized from "this compound," SEC (also known as GPC) is the standard method for determining the molecular weight distribution (including the number-average molecular weight, Mn, the weight-average molecular weight, Mw, and the polydispersity index, PDI). polyacs.org This technique separates polymer chains based on their hydrodynamic volume in solution.
A summary of applicable chromatographic techniques is provided in the table below.
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Application |
| HPLC | C18 Silica | Acetonitrile/Water Gradient | Purity Analysis, Preparative Separation |
| GC | DB-5 (5% Phenyl-methylpolysiloxane) | Helium | Purity Analysis, Isomeric Separation |
| SEC/GPC | Polystyrene-divinylbenzene | Tetrahydrofuran (THF) | Polymer Molecular Weight Distribution |
Liquid Chromatography Techniques (e.g., HPLC, GPC) for Oligomer and Polymer Molecular Weight Distribution
For the analysis of oligomers and polymers derived from this compound, liquid chromatography techniques are indispensable. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the monomer and low molecular weight oligomers, while Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers. lcms.cz
GPC separates molecules based on their hydrodynamic volume in solution. sepscience.com A set of columns with different pore sizes is typically used to cover a broad molecular weight range. The system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve from which the molecular weight of the sample can be determined. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.com
The analysis of polyesters with pendant functional groups, such as those that would be present in polymers of this compound, can sometimes be challenging due to potential interactions with the column packing material. lcms.cz Therefore, the choice of eluent and column is critical to ensure that separation is purely based on size. Tetrahydrofuran (THF) is a common eluent for the GPC analysis of polyesters. nih.gov
Table 2: General GPC Method for Poly(this compound) Analysis
| Parameter | Condition |
|---|---|
| Instrument | GPC/SEC system with RI and/or UV detector |
| Columns | Set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., 10^5, 10^4, 10^3 Å) |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35-40 °C |
| Sample Concentration | 1-2 mg/mL |
| Injection Volume | 50-100 µL |
| Calibration | Polystyrene standards |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and In-Situ Reaction Monitoring
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are essential for confirming the structure of this compound and for monitoring the progress of its polymerization.
FTIR Spectroscopy is based on the absorption of infrared radiation by molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The ester carbonyl (C=O) stretching vibration is a strong and sharp peak typically found in the region of 1735-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group would appear in the 1000-1300 cm⁻¹ region. mdpi.com The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band around 3200-3600 cm⁻¹. mdpi.com The allyl group would show characteristic peaks for the C=C stretching vibration around 1645 cm⁻¹ and =C-H stretching and bending vibrations. mdpi.com
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C=C stretching of the allyl group would give a strong signal around 1645 cm⁻¹. researchgate.net The ester carbonyl group also gives a Raman signal, although it is often weaker than in the IR spectrum.
Table 3: Characteristic FTIR and Raman Peaks for this compound
| Functional Group | Vibrational Mode | FTIR Peak (cm⁻¹) | Raman Peak (cm⁻¹) |
|---|---|---|---|
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) | Weak |
| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 |
| C=O (ester) | Stretching | 1735-1750 (strong) | 1720-1740 |
| C=C (allyl) | Stretching | 1640-1650 | 1640-1650 (strong) |
| =C-H (allyl) | Stretching | 3010-3095 | 3010-3095 |
| C-O (ester) | Stretching | 1000-1300 | - |
In-Situ Reaction Monitoring
Both FTIR and Raman spectroscopy can be used for in-situ monitoring of polymerization reactions. rsc.org For example, in a ring-opening polymerization of a cyclic ester precursor to form a polyester (B1180765), the disappearance of the monomer's characteristic peaks and the appearance of the polymer's peaks can be tracked in real-time. rsc.orgresearchgate.net Similarly, for reactions involving the allyl group, such as thiol-ene click reactions, the consumption of the allyl C=C bond can be monitored by the decrease in the intensity of its characteristic peak at around 1645 cm⁻¹. researchgate.netnih.gov This allows for the study of reaction kinetics and optimization of reaction conditions.
Computational and Theoretical Chemistry of Allyl 6 Hydroxyhexanoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of Allyl 6-hydroxyhexanoate (B1236181). These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties.
By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), the optimized molecular geometry of Allyl 6-hydroxyhexanoate can be determined. These calculations reveal key bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of the flexible hexanoate (B1226103) chain, the ester group, the allyl group, and the terminal hydroxyl group leads to a complex potential energy surface with multiple local minima.
The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also obtained from these calculations. The MEP map can indicate the regions of the molecule that are electron-rich (negative potential, likely around the carbonyl and hydroxyl oxygens) and electron-poor (positive potential, around the hydrogens), which is crucial for understanding intermolecular interactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, such as the double bond of the allyl group or the oxygen atoms, while the LUMO is associated with the electron-deficient regions, like the carbonyl carbon. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Table 5.1.1: Calculated Electronic Properties of a Representative Conformer of this compound (Illustrative Data) Calculations are often performed using DFT methods like B3LYP/6-311++G(d,p). The values presented here are typical for similar ester molecules and are for illustrative purposes.
| Property | Value | Unit |
| Total Energy | -XXX.XXXX | Hartrees |
| Dipole Moment | ~2.5 - 3.5 | Debye |
| HOMO Energy | ~-7.0 to -6.5 | eV |
| LUMO Energy | ~1.0 to 1.5 | eV |
| HOMO-LUMO Gap | ~8.0 to 7.5 | eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to its flexible aliphatic chain and multiple rotatable bonds, this compound can adopt a vast number of conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational space and understand the molecule's dynamic behavior. mdpi.comresearchgate.netacs.org
MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations can be performed in various environments, such as in a vacuum to study intrinsic flexibility or in a solvent to investigate solute-solvent interactions. The choice of force field (e.g., AMBER, CHARMM, or GROMOS) is crucial for accurately describing the intramolecular and intermolecular forces. mdpi.com
Conformational analysis through MD reveals the most populated conformational states and the energy barriers between them. For this compound, key dihedral angles include those along the C-C backbone of the hexanoate chain, the C-O-C-C linkage of the ester group, and the C-C-O-H of the hydroxyl terminus. The simulations can identify stable conformers, which may include extended, "all-trans" structures, as well as more compact, folded conformations. researchgate.netresearchgate.net The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding with the ester's carbonyl oxygen, which can significantly influence the preferred conformation.
Furthermore, MD simulations provide insights into intermolecular interactions. In a condensed phase, these simulations can model how molecules of this compound interact with each other or with solvent molecules. The hydroxyl and carbonyl groups are expected to be primary sites for hydrogen bonding, which will govern the liquid structure and properties like boiling point and viscosity. nih.gov
Table 5.2.1: Key Dihedral Angles for Conformational Analysis of this compound (Illustrative) The table indicates some of the critical dihedral angles that would be monitored during an MD simulation to characterize the molecule's conformation.
| Dihedral Angle | Description | Expected Range of Motion |
| O=C-O-CH₂ | Ester linkage conformation | ~180° (trans) and ~0° (cis) |
| C-C-C-C | Hexanoate chain backbone | gauche (±60°) and anti (180°) |
| C-C-O-H | Terminal hydroxyl group orientation | Variable, influenced by H-bonding |
| C-O-CH₂-CH=CH₂ | Allyl group orientation | Variable |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the reaction pathways for the synthesis and degradation of this compound. This is particularly useful for understanding reaction mechanisms, identifying intermediates, and characterizing transition states.
The formation of this compound can occur through several routes, such as the Fischer esterification of 6-hydroxyhexanoic acid with allyl alcohol or the transesterification of another ester of 6-hydroxyhexanoic acid. nih.govoit.eduresearchgate.net Quantum chemical calculations can be employed to map the potential energy surface of these reactions. By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy for the reaction can be determined. researchgate.net This information is vital for predicting reaction rates and understanding the catalytic requirements. For instance, the mechanism of acid-catalyzed esterification involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. oit.edu Each of these steps can be modeled computationally.
Similarly, the hydrolysis of this compound, the reverse of esterification, can be studied. The characterization of the transition states for both the forward and reverse reactions allows for the calculation of the reaction's equilibrium constant.
Table 5.3.1: Illustrative Calculated Activation Energies for Key Reaction Steps These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling for a reaction like acid-catalyzed esterification.
| Reaction Step | Description | Estimated Activation Energy (kcal/mol) |
| 1 | Protonation of carbonyl oxygen | Low |
| 2 | Nucleophilic attack of allyl alcohol | 10 - 15 |
| 3 | Proton transfer | Low |
| 4 | Elimination of water | 15 - 20 (Rate-determining step) |
Prediction of Structure-Reactivity Relationships and Spectroscopic Parameters
Computational methods are extensively used to predict structure-activity relationships (QSAR) and spectroscopic parameters for molecules like this compound. nih.govacs.orgnih.govfarmaciajournal.comresearchgate.net
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. For a class of aliphatic esters, descriptors derived from computational chemistry (e.g., topological indices, quantum chemical parameters) can be correlated with properties like toxicity or odor. nih.govacs.orgnih.govfarmaciajournal.comresearchgate.net By calculating these descriptors for this compound, its properties can be predicted based on the established QSAR model.
The prediction of spectroscopic parameters is another powerful application of computational chemistry. DFT calculations can provide highly accurate predictions of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netscholarsresearchlibrary.comnih.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net
Calculated vibrational frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.netscholarsresearchlibrary.comacs.org For this compound, characteristic vibrational modes would include the C=O stretch of the ester, the C=C stretch of the allyl group, the O-H stretch of the hydroxyl group, and various C-H and C-O stretching and bending modes. researchgate.net
NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net These predictions are invaluable for confirming the structure of the molecule and for assigning the signals in experimental NMR spectra. The calculated shifts are sensitive to the molecule's conformation, so averaging over several low-energy conformers often yields results that are in better agreement with experimental data. researchgate.netmdpi.com
Table 5.4.1: Predicted Spectroscopic Data for this compound (Illustrative) These are typical predicted values for a molecule with these functional groups.
| Spectroscopic Parameter | Predicted Value | Comments |
| IR: C=O stretch | ~1735-1750 cm⁻¹ | Characteristic ester carbonyl absorption. researchgate.net |
| IR: C=C stretch | ~1640-1650 cm⁻¹ | Allylic double bond. |
| IR: O-H stretch | ~3300-3500 cm⁻¹ (broad) | Hydrogen-bonded hydroxyl group. |
| ¹H NMR: Allyl CH=CH₂ | δ 5.8-6.0 ppm | Vinylic proton adjacent to one other vinylic proton. |
| ¹H NMR: Allyl CH=CH ₂ | δ 5.2-5.4 ppm | Terminal vinylic protons. |
| ¹H NMR: -O-CH ₂-CH= | δ 4.5-4.7 ppm | Protons on the carbon attached to the ester oxygen. |
| ¹H NMR: -CH ₂-OH | δ 3.6-3.8 ppm | Protons on the carbon bearing the hydroxyl group. |
| ¹³C NMR: C=O | δ 172-175 ppm | Ester carbonyl carbon. |
| ¹³C NMR: C H=CH₂ | δ 130-134 ppm | Internal vinylic carbon. |
| ¹³C NMR: CH=C H₂ | δ 117-120 ppm | Terminal vinylic carbon. |
Biological Interactions and Biotransformation Pathways Non Clinical Focus
In Vitro Enzymatic Hydrolysis and Biodegradation Mechanisms
The primary route for the initial breakdown of Allyl 6-hydroxyhexanoate (B1236181) in a biological environment is expected to be the enzymatic hydrolysis of its ester bond, yielding allyl alcohol and 6-hydroxyhexanoic acid. This reaction is typically catalyzed by esterases, with lipases being a prominent class of enzymes capable of such transformations.
While specific microbial degradation pathways for Allyl 6-hydroxyhexanoate have not been detailed, the metabolic fates of its hydrolysis products are well-documented.
Metabolism of 6-Hydroxyhexanoate: Bacterial strains, particularly from the genus Pseudomonas, are known to metabolize 6-hydroxyhexanoate. The degradation proceeds via omega-oxidation, leading to the formation of adipic acid. An alternative, though physiologically less significant, pathway involves beta-oxidation, which can produce 2-tetrahydrofuranacetic acid as a non-metabolizable intermediate.
A proposed microbial degradation pathway for the 6-hydroxyhexanoate portion is as follows:
Omega-hydroxylation: 6-hydroxyhexanoate is oxidized to 6-oxohexanoate (B1234620) (adipic semialdehyde).
Oxidation: 6-oxohexanoate is further oxidized to adipic acid.
Further Metabolism: Adipic acid can then enter central metabolic pathways.
Metabolism of Allyl Alcohol: The microbial metabolism of the allyl moiety is crucial for the complete biodegradation of the parent compound. Allyl alcohol is known to be metabolized by various microorganisms. The toxicity of allyl alcohol is often attributed to its oxidation to the highly reactive aldehyde, acrolein, by alcohol dehydrogenases. This reactive intermediate can then be detoxified by conjugation with glutathione (B108866) or further oxidized to acrylic acid, which can be metabolized.
Studies on soil microbial communities have shown that the introduction of allyl-containing compounds, such as allyl isothiocyanate, can significantly alter the diversity and composition of both bacterial and fungal populations. For instance, some studies have reported a decrease in the relative abundance of certain bacteria like Planctomycetes and an increase in others such as Lysobacter and Pseudomonas koreascience.kr.
A summary of potential metabolites from the microbial degradation of this compound, based on the degradation of its components, is presented in the table below.
| Precursor | Potential Metabolite | Metabolic Pathway |
| 6-Hydroxyhexanoate | 6-Oxohexanoate | Omega-oxidation |
| 6-Hydroxyhexanoate | Adipic acid | Omega-oxidation |
| 6-Hydroxyhexanoate | 2-Tetrahydrofuranacetic acid | Beta-oxidation |
| Allyl Alcohol | Acrolein | Alcohol Dehydrogenase Activity |
| Allyl Alcohol | Acrylic Acid | Aldehyde Dehydrogenase Activity |
| Allyl Alcohol | Allyl Mercaptan | Reaction with thiols |
The enzymatic hydrolysis of the ester bond in this compound is a critical step in its biotransformation. Lipases, a class of esterases, are known to catalyze the hydrolysis of a wide range of esters. The specificity of lipases is influenced by the chemical structure of both the acyl and the alcohol moieties of the ester.
Studies on the fatty acid specificity of lipases, such as the B-lipase from Candida antarctica, have shown that while they can hydrolyze a range of fatty acid esters, their efficiency can vary. For instance, this particular lipase (B570770) shows high activity towards straight-chain fatty acids with 10 to 18 carbon atoms, while shorter-chain fatty acids like hexanoic acid are reported to be poorer substrates tandfonline.com. This suggests that the hydrolysis of the hexanoate (B1226103) portion of this compound would be feasible, though perhaps not as rapid as for longer-chain fatty acid esters.
The allyl group, being a relatively small and unsaturated alcohol moiety, would also influence the enzyme's binding and catalytic efficiency. While specific kinetic data for this compound is not available, the general principles of lipase catalysis suggest that the ester bond would be susceptible to cleavage. Lipases are known to be used in the synthesis of various flavor esters, including those with short-chain fatty acids and alcohols, indicating their capability to interact with such substrates nih.gov.
The table below summarizes the general substrate preferences of some common lipases, which can provide an indication of their potential activity towards this compound.
| Lipase Source | General Acyl Chain Length Preference | Potential for this compound Hydrolysis |
| Candida antarctica Lipase B | Medium to long chain (C10-C18) tandfonline.com | Moderate |
| Geotrichum candidum | Unsaturated fatty acids with a cis-9 double bond nih.govnottingham.ac.uk | Low to Moderate |
| Pancreatic Lipase | Primary esters nih.gov | High |
| Candida cylindracea | Non-specific nih.gov | High |
Role as a Biosynthetic Precursor or Intermediate in Model Biochemical Pathways
There is currently no direct evidence in the reviewed scientific literature to suggest that this compound acts as a natural biosynthetic precursor or intermediate in model biochemical pathways. Its structure, containing an allyl group, is not typical of common metabolic intermediates.
However, it is conceivable that in engineered or synthetic biological systems, this compound could be designed as a precursor for the synthesis of functionalized polymers or other specialty chemicals. The allyl group provides a reactive handle for further chemical modifications, such as thiol-ene click chemistry, which is a versatile method for functionalizing polymers nih.gov.
Biocompatibility Studies of Derived Materials, focusing on material-cellular interface interactions and cellular response mechanisms (excluding clinical trials)
While biocompatibility studies on this compound itself are not available, significant research has been conducted on polymers synthesized from monomers containing either allyl or hydroxyhexanoate functionalities. These studies provide valuable insights into the potential biocompatibility of materials derived from this compound.
Polymers incorporating 3-hydroxyhexanoate (B1247844) as a comonomer, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], have been extensively studied for their biocompatibility and biodegradability nih.gov. These copolymers are generally considered biocompatible and have shown promise in biomedical applications. The degradation of these polymers releases 3-hydroxybutyrate (B1226725) and 3-hydroxyhexanoate, which are generally well-tolerated by biological systems.
The introduction of allyl functional groups into polyesters has also been explored to create functionalizable biomaterials nih.gov. In vitro studies on such polymers have generally indicated good biocompatibility. For example, some allyl-functionalized polyesters have demonstrated high cell viability (over 80%) when tested with L929 fibroblast cells nih.gov. The allyl groups on the polymer surface can be used to conjugate bioactive molecules to modulate cellular interactions.
The table below summarizes the findings from biocompatibility studies on related polymers.
| Polymer Type | Monomer Components | Biocompatibility Findings (In Vitro) |
| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] | 3-Hydroxybutyrate, 3-Hydroxyhexanoate | Good biocompatibility, supports cell growth nih.gov. |
| Allyl-functionalized polyesters | Lactide, Allyl Glycidyl Ether | Excellent biocompatibility with over 80% L929 cell viability nih.gov. |
| Thioester-functional copolymers | PEG acrylate, thionolactone | Copolymers and their degradation products found to be non-cytotoxic acs.org. |
Applications As a Platform Molecule in Advanced Materials Science
Monomer for Biodegradable Polymer Synthesis
The presence of a hydroxyl and an ester group in allyl 6-hydroxyhexanoate (B1236181) makes it an ideal candidate for creating biodegradable polyesters. These materials are of particular interest as environmentally friendly alternatives to conventional plastics.
Poly(6-hydroxyhexanoate) Homopolymer Research
Allyl 6-hydroxyhexanoate can be used to synthesize poly(6-hydroxyhexanoate), a biodegradable polyester (B1180765). The polymerization can be achieved through various methods, including enzyme-catalyzed reactions. For instance, lipase-catalyzed polymerization has been explored for the synthesis of poly-6-hydroxyhexanoate. researchgate.net The resulting homopolymer exhibits properties that make it a subject of ongoing research for applications in biodegradable plastics and biomedical materials. researchgate.net
Design and Synthesis of Copolyesters with Tunable Properties
The true versatility of this compound is realized in the synthesis of copolyesters. By copolymerizing it with other monomers, researchers can precisely tune the properties of the resulting material. For example, copolymerization with lactones like ε-caprolactone or lactide can yield copolyesters with a wide range of mechanical and thermal properties. researchgate.netmdpi.com The incorporation of the allyl group provides a site for further chemical modification, allowing for the introduction of new functionalities and the creation of cross-linked networks. This approach enables the design of materials with properties tailored for specific applications, from flexible films to rigid constructs. core.ac.uk
Table 1: Examples of Copolyesters Derived from 6-Hydroxyhexanoate Monomers and Their Potential Properties
| Co-monomer | Resulting Copolymer | Potential Properties |
| ε-Caprolactone | Poly(6-hydroxyhexanoate-co-ε-caprolactone) | Enhanced flexibility and biodegradability. researchgate.net |
| L-Lactide | Poly(6-hydroxyhexanoate-co-L-lactide) | Tunable mechanical strength and degradation rate. |
| 3-Hydroxybutyrate (B1226725) | Poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) | Improved processability and toughness. mdpi.com |
This table is illustrative and based on general principles of polyester copolymerization. Specific properties depend on the copolymer composition and synthesis conditions.
Development of Materials for Controlled Release Systems
The biodegradable nature of polymers derived from this compound makes them excellent candidates for controlled release systems. The chemistry of these polymers can be engineered to control the rate of degradation and, consequently, the release of encapsulated agents. The ester linkages in the polymer backbone are susceptible to hydrolysis, which can be influenced by the copolymer composition and the surrounding environment. researchgate.net The mechanical properties of the polymer matrix, which can be adjusted through copolymerization, also play a crucial role in the release kinetics by affecting the diffusion of the encapsulated substance. mdpi.com
Precursor for Specialty Chemicals and Advanced Organic Syntheses
Beyond polymerization, the dual functionality of this compound makes it a valuable precursor in more complex organic syntheses. The allyl group can undergo a variety of chemical transformations, such as epoxidation, dihydroxylation, or thiol-ene reactions, to introduce new functional groups. ufsc.br The hydroxyl group can be esterified or etherified to further modify the molecule. These transformations open up pathways to a wide array of specialty chemicals with potential applications in pharmaceuticals, agrochemicals, and fine chemical industries. For example, it can be a starting material for the synthesis of more complex molecules with specific biological or chemical activities. biosynth.comfishersci.ca
Integration into Stimuli-Responsive Polymers and Smart Materials
A particularly exciting application of this compound is in the creation of "smart" materials that can respond to external stimuli such as pH, temperature, or light. nih.gov The allyl group serves as a convenient handle for grafting stimuli-responsive polymer chains onto the biodegradable polyester backbone. For instance, pH-responsive polymers can be attached to the allyl groups, creating a material that changes its properties, such as swelling or solubility, in response to changes in pH. mdpi.com This could be utilized in applications like targeted drug delivery systems, where the drug is released only in the specific pH environment of a tumor. Similarly, temperature-responsive polymers can be integrated to create materials that undergo a phase transition at a specific temperature, enabling applications in areas like smart coatings and self-healing materials. mdpi.com
Emerging Research Directions and Unexplored Avenues
Integration with Automated Synthesis and Machine Learning in Chemical Discovery
The convergence of automated synthesis, robotics, and artificial intelligence is set to revolutionize the discovery and optimization of polymeric materials derived from Allyl 6-hydroxyhexanoate (B1236181). Machine learning (ML) offers a powerful alternative to traditional, resource-intensive trial-and-error experimental methods. rsc.org By analyzing large datasets, ML models can identify patterns and predict the properties of polymers based on monomer structure, accelerating the design of new functional materials. rsc.org
Automated robotic systems, driven by AI, can create a design–build–test–learn workflow for polymer libraries. nsf.gov For Allyl 6-hydroxyhexanoate, this would involve using high-throughput robotic platforms to conduct numerous polymerization reactions under varied conditions. acs.org These platforms can precisely handle reagents, control reaction parameters like temperature and pressure, and perform in-situ analysis. acs.orgsyrris.com
The data generated—on reaction kinetics, polymer structure, and material properties—would feed into ML algorithms. These models can then predict optimal synthesis conditions or even suggest novel co-monomers to blend with this compound to achieve desired characteristics. rsc.orgnih.gov This data-intensive approach can rapidly screen a vast combinatorial space, identifying promising candidates for applications ranging from biomedicine to advanced manufacturing far more efficiently than human researchers alone. rsc.orgnsf.gov The primary challenge lies in creating standardized, high-quality datasets for training reliable ML models, a hurdle that requires close collaboration between chemists and data scientists. researchgate.net
| Pipeline Stage | Machine Learning Application | Objective | Supporting Evidence |
|---|---|---|---|
| Design | Property Prediction | Predict mechanical, thermal, and biodegradable properties of polymers based on the this compound monomer structure and co-monomers. | ML models can screen candidates prior to lab synthesis, accelerating materials discovery. rsc.org |
| Build | Automated Synthesis | Control robotic platforms to synthesize a library of polymers with varying compositions and architectures. | Automated systems enable high-throughput experimentation to generate vast, accurate datasets. acs.org |
| Test | Real-time Analysis | Process data from integrated analytical instruments to understand reaction outcomes. | "Closed-loop" optimization uses real-time feedback to inform the next experiment. syrris.com |
| Learn | Model Refinement | Continuously update predictive models with new experimental data to improve accuracy. | Integrating new and historic data allows ML models to capture complex structure-function relationships. nsf.govintellegens.com |
Development of Advanced Biocatalytic Cascades for Complex this compound Derivatives
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative to conventional chemical synthesis. nih.govresearchgate.net For this compound, the development of multi-enzyme biocatalytic cascades—where the product of one enzyme becomes the substrate for the next in a one-pot system—is a particularly promising frontier. mdpi.comrsc.org Such cascades can build molecular complexity with high precision under mild reaction conditions. tuhh.dewiley.com
A hypothetical cascade for producing a functionalized polymer from a simple precursor could involve several enzymatic steps. For instance, a lipase (B570770) could first catalyze the esterification of 6-hydroxyhexanoic acid with allyl alcohol to form the monomer. Subsequently, an oxygenase could be employed to modify the allyl group, for example, by epoxidation, introducing a new reactive site. nih.gov Finally, another lipase or a polymerase could catalyze the ring-opening polymerization (if the monomer is first cyclized) or polycondensation of the functionalized monomer to yield a complex, biodegradable polyester (B1180765). tuhh.denih.gov
Researchers have successfully demonstrated artificial three-step enzymatic cascades combining alcohol dehydrogenases, Baeyer-Villiger monooxygenases, and lipases to produce chiral polyesters. tuhh.de This approach could be adapted to generate optically active polymers from this compound derivatives. The key challenges in developing these cascades include ensuring enzyme compatibility, managing cofactor regeneration, and optimizing reaction conditions to maximize yield and prevent side reactions. rsc.orgnih.gov Whole-cell biocatalysts, which contain multiple enzymes in their natural environment, offer a potential solution to some of these challenges. researchgate.netmdpi.com
| Step | Enzyme Class | Transformation | Purpose |
|---|---|---|---|
| 1 | Lipase (e.g., Candida antarctica Lipase B) | Esterification of 6-hydroxyhexanoic acid and allyl alcohol. | Synthesis of the base monomer, this compound. |
| 2 | Monooxygenase or Peroxygenase | Selective oxidation of the allyl double bond (e.g., epoxidation). | Creates a new functional group for subsequent cross-linking or modification. nih.gov |
| 3 | Lipase or Polymerase | Polycondensation or Ring-Opening Polymerization of the modified monomer. | Forms a functionalized polyester with tailored properties. wiley.com |
| 4 | (Optional) Transferase | Grafting of other molecules onto the polymer backbone. | Adds further complexity and specific functionalities. |
Rational Design of Next-Generation Functional Materials Based on the this compound Scaffold
The bifunctional nature of the this compound molecule makes it an ideal scaffold for the rational design of advanced functional materials. The hydroxyl and ester functionalities are amenable to polyester synthesis through polycondensation or, following cyclization to a lactone, ring-opening polymerization. nih.gov The resulting polyesters are expected to be biodegradable, similar to related polyhydroxyalkanoates (PHAs). frontiersin.org
Crucially, the pendant allyl group is preserved during polymerization and remains available for post-polymerization modification. This opens up a vast chemical space for creating materials with tailored properties. For example, the allyl groups can undergo:
Thiol-ene "click" chemistry: A highly efficient reaction that can be used to graft molecules, create cross-linked networks, or functionalize surfaces.
Epoxidation: As mentioned in the biocatalytic context, this creates a reactive epoxide ring that can be opened by various nucleophiles to attach different functional moieties. google.com
Radical polymerization: The allyl groups can participate in further polymerization reactions to form branched or cross-linked structures.
This synthetic versatility allows for the design of materials such as hydrogels for biomedical applications, coatings with specific surface properties, or resins for 3D printing. By carefully selecting the co-monomers and the post-modification chemistry, researchers can fine-tune properties like mechanical strength, degradation rate, and hydrophilicity. The synthesis of functional polymers through enzymatic catalysis provides a powerful route to these materials. google.com
| Material Type | Key Chemical Modification | Underlying Chemistry | Potential Application |
|---|---|---|---|
| Cross-linked Networks | Cross-linking via allyl groups | Thiol-ene reaction or radical polymerization | Thermosets, elastomers, hydrogels for drug delivery. |
| Graft Copolymers | Grafting of side chains onto the polymer backbone | "Grafting from" or "grafting to" methods using the allyl group as an anchor point. | Compatibilizers for polymer blends, materials with distinct surface properties. |
| Functional Surfaces | Surface modification of a base polymer | Attaching bioactive molecules or hydrophilic/hydrophobic chains to the surface via allyl groups. | Biocompatible medical implants, anti-fouling coatings. frontiersin.org |
| Biodegradable Thermoplastics | Linear polymerization | Polycondensation or Ring-Opening Polymerization. | Sustainable packaging, agricultural films. |
Challenges and Opportunities in the Sustainable Manufacturing and Life Cycle Assessment of its Derived Products
While polymers derived from this compound offer the promise of being bio-based and biodegradable, achieving true sustainability requires a holistic evaluation of their entire life cycle. A Life Cycle Assessment (LCA) is an environmental management tool used to quantify the environmental burdens of a product from "cradle-to-grave," including raw material extraction, manufacturing, use, and disposal. nichem.solutionsresearchgate.net
Challenges:
Feedstock Sourcing: If the precursor, 6-hydroxyhexanoic acid, is derived from food crops, it could raise concerns about land use, water consumption, and competition with food production, similar to first-generation PLA. mdpi.com
Energy Intensity: The synthesis of the monomer and subsequent polymerization can be energy-intensive processes, potentially leading to significant greenhouse gas (GHG) emissions depending on the energy source. nichem.solutions
End-of-Life Management: While designed to be biodegradable, the actual environmental impact depends heavily on the disposal environment. Improper disposal could still lead to environmental accumulation. Furthermore, a focus on biodegradability may hinder the development of recycling streams, which can be a more resource-efficient end-of-life option. researchgate.net
Opportunities:
Reduced Carbon Footprint: Bio-based polymers have the potential to significantly lower GHG emissions compared to their petrochemical counterparts, especially if manufactured using renewable energy. nichem.solutionseuropean-bioplastics.orgmaastrichtuniversity.nl
Alternative Feedstocks: Utilizing non-edible lignocellulosic biomass or waste streams as the starting material for 6-hydroxyhexanoic acid could mitigate the food-vs-fuel debate and contribute to a circular economy. mdpi.com
Improved Product Sustainability: LCA can guide the design of more sustainable products by identifying environmental hotspots in the life cycle. numberanalytics.com This allows manufacturers to optimize processes, select materials with lower impacts, and design for either effective recycling or controlled biodegradation.
Ultimately, the sustainability of this compound-derived products will depend on the careful design of the entire value chain, from renewable feedstock sourcing to responsible end-of-life management. numberanalytics.compurdue.edu
| Life Cycle Stage | Key Sustainability Considerations | Challenges | Opportunities |
|---|---|---|---|
| Raw Material Acquisition | Source of 6-hydroxyhexanoic acid and allyl alcohol (bio-based vs. fossil-based). | Land/water use for biomass; fossil fuel depletion. mdpi.compurdue.edu | Use of waste biomass; potential for carbon sequestration in bio-based feedstocks. mdpi.com |
| Manufacturing | Energy consumption, solvent use, and waste generation during monomer synthesis and polymerization. | High energy demand for chemical transformations; use of potentially toxic catalysts or solvents. nichem.solutions | Adoption of green chemistry principles, biocatalysis, and renewable energy to power processes. researchgate.net |
| Use Phase | Durability and performance of the final product. | Ensuring the product meets performance standards to avoid premature failure and waste. | Designing long-lasting products or products suitable for reuse. |
| End-of-Life | Biodegradability, compostability, and recyclability. | Ensuring complete biodegradation in relevant environments; contamination of recycling streams. researchgate.net | Creating a closed-loop system through chemical or mechanical recycling; reducing plastic pollution. |
Q & A
Q. What are the key structural and functional group considerations for Allyl 6-hydroxyhexanoate in synthesis and reactivity?
this compound combines an allyl ester group (sp³ hybridized allyl carbon) and a hydroxylated hexanoate chain. The allyl group confers reactivity for nucleophilic substitutions or cyclization (e.g., Tsuji-Trost reactions), while the hydroxyl group enables hydrogen bonding or derivatization (e.g., esterification). Proper characterization of stereoelectronic effects requires NMR (¹H/¹³C) and IR spectroscopy to confirm functional group integrity .
Q. What are common synthetic routes for this compound, and how are yields optimized?
A typical route involves esterification of 6-hydroxyhexanoic acid with allyl bromide under acid catalysis. Yield optimization may include:
- Using anhydrous conditions to minimize hydrolysis.
- Temperature control (e.g., 60–80°C) to balance reaction rate and side-product formation.
- Catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key precautions include:
- Local exhaust ventilation to prevent inhalation of volatile components.
- Chemical-resistant gloves (nitrile or neoprene) and safety goggles to avoid dermal/ocular exposure.
- Storage in inert, light-resistant containers under nitrogen to prevent oxidation .
- Emergency showers/eyewash stations must be accessible, as per OSHA guidelines .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR identifies allyl proton coupling patterns (δ 5.0–6.0 ppm) and hydroxyl proton exchange.
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation pathways.
- Chromatography (HPLC/GC) : Monitors purity and quantifies reaction intermediates.
- X-ray Crystallography : Resolves stereochemical configurations in crystalline derivatives .
Q. How should researchers document experimental procedures for reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail synthetic steps (molar ratios, solvents, catalysts) in the main text.
- Provide spectral data (NMR shifts, IR peaks) in tables or supplementary materials.
- Include control experiments (e.g., blank reactions) to validate methodology .
Advanced Research Questions
Q. How can enzymatic pathways be leveraged to synthesize this compound with higher stereoselectivity?
Recombinant enzymes like 6-hydroxyhexanoate dehydrogenase (EC 1.1.1.258) can oxidize 6-hydroxyhexanoate precursors, while alcohol O-acetyltransferases esterify the product with allyl alcohol. Co-expression in E. coli hosts with NAD+ regeneration systems improves enantiomeric excess (>90%) and reduces racemization .
Q. What strategies resolve contradictions in spectroscopic data for allyl ester derivatives?
Conflicting NMR/IR results may arise from rotameric equilibria or solvent polarity effects. Mitigation includes:
Q. How does the allyl group influence reaction outcomes in halocyclization or crosslinking studies?
The allyl moiety participates in diastereoselective halocyclization (e.g., with NBS/I₂) to form isoxazolidine/pyrazolidine derivatives. Steric effects at the allyl terminus dictate regioselectivity, while solvent polarity modulates transition-state stabilization. X-ray crystallography and kinetic studies (Eyring plots) are recommended to elucidate mechanistic pathways .
Q. What are the challenges in scaling up this compound synthesis while maintaining reproducibility?
Batch-to-batch variability often stems from:
- Inconsistent purification (e.g., silica activity in column chromatography).
- Residual moisture in solvents or substrates. Solutions include automated flash chromatography systems and Karl Fischer titration for solvent quality control .
Q. How can computational models predict degradation pathways or environmental persistence of this compound?
Molecular dynamics simulations (e.g., using Gaussian 09) model hydrolysis kinetics under varying pH/temperature. QSAR (Quantitative Structure-Activity Relationship) analysis predicts biodegradation rates via cyclohexanol pathways, as observed in Acinetobacter spp. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
